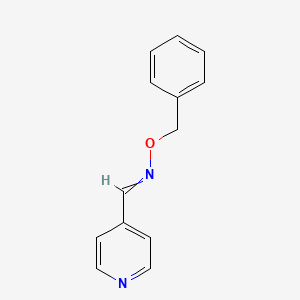

Isonicotinaldehyde O-benzyloxime

Description

Contextualization of Oxime Ethers within Synthetic Organic Chemistry

Oxime ethers are a class of organic molecules that serve as versatile precursors in organic synthesis. rsc.org Their general structure, characterized by a C=N-O-R linkage, makes them valuable intermediates for creating a variety of nitrogen-containing compounds. rsc.org These include amines, amino alcohols, amino acids, nitriles, and various nitrogen-based heterocyclic structures. rsc.orgresearchgate.net The transformation of oximes into these other functional groups is a key aspect of their utility in synthetic chemistry. researchgate.net For instance, oxime ethers can be converted into nitriles using specific ruthenium-based catalysts. rsc.org

The synthesis of oxime ethers can be achieved through several methods. A traditional approach involves the condensation of carbonyl compounds with hydroxylamines. acs.org More modern and efficient methods have also been developed, such as a one-pot synthesis from alcohols using triphenylphosphine (B44618) and carbon tetrachloride, which avoids the use of more hazardous reagents. organic-chemistry.org Another innovative, environmentally friendly method utilizes blue LED irradiation to promote the O–H functionalization of oximes with diazo esters without the need for catalysts or additives. acs.org

The Unique Role of Pyridine-Based Chemical Scaffolds

The pyridine (B92270) ring is a fundamental heterocyclic structure found in a vast number of important biological and pharmaceutical compounds. nih.govsemanticscholar.orgrsc.org This nitrogen-containing aromatic ring is a common feature in many FDA-approved drugs and is considered a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.org Its presence can enhance the solubility and bioavailability of drug candidates. enpress-publisher.com

Pyridine derivatives are integral to numerous therapeutic agents with a wide range of applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. nih.gov The versatility of the pyridine structure allows for extensive chemical modifications, making it a cornerstone in the discovery of new medicines. enpress-publisher.com Over 7,000 existing drug molecules of medicinal importance contain a pyridine nucleus in their structure. rsc.org

Historical Development and Emerging Research Areas of Isonicotinaldehyde O-Benzyloxime

Isonicotinaldehyde O-benzyloxime is a specific chemical compound that combines the structural features of an oxime ether and a pyridine ring. ontosight.ai Its synthesis typically involves the reaction of isonicotinaldehyde with O-benzylhydroxylamine. ontosight.ai

Research into this compound and its derivatives is ongoing, with potential applications being explored in pharmaceuticals and materials science. ontosight.ai The unique combination of the pyridine ring and the oxime ether moiety makes it a candidate for the development of new drugs and novel materials. ontosight.ai For example, O-benzyl oxime-based derivatives have been investigated as potential dual-acting agents targeting aldose reductase and oxidative stress, which are implicated in diabetic complications. nih.gov

Structure

3D Structure

Properties

CAS No. |

6530-36-5 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

N-phenylmethoxy-1-pyridin-4-ylmethanimine |

InChI |

InChI=1S/C13H12N2O/c1-2-4-13(5-3-1)11-16-15-10-12-6-8-14-9-7-12/h1-10H,11H2 |

InChI Key |

DUCOZYAQYJSURU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CON=CC2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Isonicotinaldehyde O Benzyloxime

Established Synthetic Routes and Reaction Optimizations

The formation of isonicotinaldehyde O-benzyloxime is primarily achieved through the condensation of isonicotinaldehyde (also known as pyridine-4-carboxaldehyde) with O-benzylhydroxylamine. Various methodologies have been developed to optimize this transformation, focusing on yield, reaction time, and purity.

Conventional Condensation Reactions for Oxime Ether Formation

The traditional synthesis of oxime ethers involves the reaction of an aldehyde or ketone with a hydroxylamine (B1172632) derivative. In the case of isonicotinaldehyde O-benzyloxime, this involves the direct reaction of isonicotinaldehyde with O-benzylhydroxylamine. ontosight.ai Typically, this condensation is performed in a suitable solvent and often requires a base or an acid catalyst to facilitate the reaction. ontosight.ai

A common approach for a similar compound, (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime, involves the use of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds by deprotonating the oxime precursor followed by nucleophilic attack on benzyl (B1604629) bromide. nih.gov A similar strategy can be applied to the synthesis of isonicotinaldehyde O-benzyloxime from isonicotinaldehyde oxime and benzyl bromide. Alternatively, the direct condensation of isonicotinaldehyde with O-benzylhydroxylamine hydrochloride often employs a weaker base, like sodium carbonate, in a protic solvent such as ethanol, typically requiring heat to drive the reaction to completion. nih.gov The product is then isolated and purified using standard techniques like recrystallization or column chromatography. ontosight.ai

Table 1: Representative Conditions for Conventional Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Isonicotinaldehyde, O-Benzylhydroxylamine HCl | Starting materials for condensation |

| Solvent | Ethanol (EtOH) | To dissolve reactants |

| Base | Sodium Carbonate (Na2CO3) | To neutralize HCl and facilitate reaction |

| Temperature | Reflux (approx. 78 °C) | To increase reaction rate |

| Reaction Time | 2-4 hours | To ensure completion of the reaction |

| Workup | Filtration, Concentration, Extraction | To isolate the crude product |

| Purification | Recrystallization or Chromatography | To obtain the pure compound |

Microwave-Assisted Synthetic Approaches

To overcome the limitations of conventional heating, such as long reaction times, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. tsijournals.comnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.govrsc.org This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. tsijournals.com

For the synthesis of oxime ethers, microwave-assisted methods offer a green and efficient alternative. The reaction between an aldehyde and a hydroxylamine derivative can be carried out in a shorter time and with higher purity of the final product. nih.gov This technique is particularly advantageous for creating libraries of compounds where speed and efficiency are paramount. eurekaselect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Hours (e.g., 6-15 h) | Minutes (e.g., 3-15 min) nih.gov |

| Energy Efficiency | Lower | Higher tsijournals.com |

| Yields | Often lower to moderate | Often higher (10-20% increase reported) nih.gov |

| Side Reactions | More prevalent | Reduced due to shorter reaction times |

| Solvent Usage | Can be significant | Often reduced, sometimes solvent-free |

Exploration of Catalyst Systems for Enhanced Yields and Selectivity

The choice of catalyst can significantly influence the outcome of the oxime ether synthesis. Both acid and base catalysis are employed in these reactions. ontosight.ai Basic catalysts, such as sodium carbonate or pyridine (B92270), are commonly used to neutralize the hydrochloride salt of the hydroxylamine derivative and to deprotonate the hydroxylamine, increasing its nucleophilicity. nih.gov Stronger bases like sodium hydride can be used if starting from the corresponding oxime and an alkyl halide. nih.gov

Acid catalysts can also be employed to activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydroxylamine. However, care must be taken as the pyridine nitrogen in isonicotinaldehyde is also basic and can be protonated, potentially complicating the reaction. The selection of the appropriate catalyst system is therefore critical for optimizing the reaction for yield and selectivity.

Table 3: Potential Catalyst Systems for Oxime Ether Formation

| Catalyst Type | Example | Role in Reaction |

|---|---|---|

| Weak Base | Sodium Carbonate (Na2CO3), Pyridine | Neutralizes hydroxylamine salt, facilitates nucleophilic attack |

| Strong Base | Sodium Hydride (NaH) | Deprotonates oxime for reaction with alkyl halide |

| Acid Catalyst | Acetic Acid, p-Toluenesulfonic Acid | Activates the aldehyde's carbonyl group |

| Phase Transfer | Tetrabutylammonium Bromide (TBAB) | Facilitates reaction between aqueous and organic phases |

Derivatization Strategies and Functionalization of the Isonicotinaldehyde O-Benzyloxime Core

The core structure of isonicotinaldehyde O-benzyloxime offers multiple sites for chemical modification, allowing for the creation of diverse compound libraries for various research applications. Derivatization can be achieved by introducing substituents on the aromatic rings or by transforming the existing functional groups.

Introduction of Substituents on the Pyridine and Benzyl Moieties

A common strategy for creating a library of derivatives is to start with substituted precursors. By using substituted isonicotinaldehydes or substituted O-benzylhydroxylamines, a wide range of analogs can be synthesized. Research on similar (E)-benzaldehyde O-benzyl oximes has demonstrated the feasibility of introducing a variety of substituents on the benzyl moiety. nih.gov These substitutions can modulate the electronic and steric properties of the molecule. For example, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro) can be placed on the benzyl ring. nih.gov This approach allows for systematic exploration of structure-activity relationships. While direct examples for the isonicotinaldehyde core are less documented, the principles are directly transferable.

Table 4: Examples of Substituted O-Benzyl Oxime Derivatives (by Analogy)

| Aldehyde Moiety | Benzyl Moiety Substituent | Resulting Compound (Analogous Structure) | Yield |

|---|---|---|---|

| 3,5-Dihydroxybenzaldehyde | 2-Chloro | (E)-3,5-Dihydroxybenzaldehyde O-(2-chlorobenzyl) oxime | 65% nih.gov |

| 3,5-Dihydroxybenzaldehyde | 3-Chloro | (E)-3,5-Dihydroxybenzaldehyde O-(3-chlorobenzyl) oxime | 54% nih.gov |

| 2,3,4-Trihydroxybenzaldehyde | 2-Methoxy | (E)-2,3,4-Trihydroxybenzaldehyde O-(2-methoxybenzyl) oxime | 55% nih.gov |

| 2,5-Dihydroxybenzaldehyde | 3-Methoxy | (E)-2,5-Dihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | 55% nih.gov |

Late-Stage Transformations for Library Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of a complex molecule, like isonicotinaldehyde O-benzyloxime, in the final steps of a synthetic sequence. rsc.orgmdpi.com This approach is highly valuable for rapidly generating analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis for each new compound. rsc.org

The pyridine ring in the isonicotinaldehyde O-benzyloxime core is a prime target for LSF. Various methods have been developed for the C-H functionalization of pyridines. These methods can introduce a wide range of functional groups at different positions on the pyridine ring. For instance, radical-based Minisci-type reactions can introduce alkyl groups. Transition-metal-catalyzed reactions (e.g., using palladium, copper, or nickel) can be used to form C-C, C-N, or C-O bonds. nih.govmdpi.com These advanced synthetic methods could be applied to the isonicotinaldehyde O-benzyloxime scaffold to produce a diverse library of derivatives for biological screening.

Table 5: Potential Late-Stage Functionalization Reactions for the Pyridine Ring

| Reaction Type | Reagents/Catalyst | Functional Group Introduced |

|---|---|---|

| Minisci Reaction (Radical) | Alkyl Radicals (e.g., from carboxylic acids) | Alkyl groups |

| C-H Arylation (Pd-catalyzed) | Aryl Halides, Pd catalyst | Aryl groups |

| C-H Amination (Cu-catalyzed) | Amines, Cu catalyst | Amino groups mdpi.com |

| C-H Alkoxylation (Cu-catalyzed) | Alcohols, Cu catalyst | Alkoxy groups mdpi.com |

| Reductive Coupling (Ni-catalyzed) | Pyridinium salt, Aryl Halide, Ni catalyst | Aryl groups nih.gov |

Synthetic Utility in Accessing Complex Molecular Architectures

While direct and extensive examples of isonicotinaldehyde O-benzyloxime in the total synthesis of complex natural products are not widely reported in publicly available literature, its structural motifs are present in various bioactive heterocyclic compounds. nih.govijnrd.orgmdpi.com The pyridine ring is a common scaffold in pharmaceuticals, and oxime ethers are known precursors to a variety of functional groups. ontosight.ai Therefore, isonicotinaldehyde O-benzyloxime serves as a valuable starting material for the synthesis of diverse nitrogen-containing heterocycles. nih.gov

One of the key applications of analogous oxime ethers is in the construction of nitrogen heterocycles through radical cyclization reactions. nih.govresearchgate.netscilit.com For instance, stannyl (B1234572) radical addition-cyclization of olefin-containing oxime ethers, initiated by triethylborane, effectively yields functionalized pyrrolidines. nih.gov This type of transformation, if applied to derivatives of isonicotinaldehyde O-benzyloxime, could provide a pathway to novel pyridyl-substituted heterocyclic systems.

Furthermore, the addition of organometallic reagents to chiral oxime ethers derived from unsaturated aldehydes has been shown to be a highly stereoselective method for producing hydroxylamines, which are precursors to a range of 5-, 6-, and 7-membered nitrogen heterocycles. rsc.org This highlights the potential of chiral derivatives of isonicotinaldehyde O-benzyloxime in the asymmetric synthesis of complex, nitrogen-containing molecules. The synthesis of such compounds is of significant interest due to their prevalence in biologically active molecules. nih.govijnrd.orgmdpi.com

Mechanistic Investigations of Reactions Involving Isonicotinaldehyde O-Benzyloxime

Understanding the mechanisms of reactions involving isonicotinaldehyde O-benzyloxime is crucial for controlling reaction outcomes and designing new synthetic strategies. This includes the elucidation of reaction pathways, the study of reaction kinetics, and the control of stereochemistry.

Elucidation of Reaction Pathways and Intermediates (e.g., Radical Mechanisms)

Reactions involving oxime ethers often proceed through radical intermediates. nih.gov The generation of oxime radicals can be achieved through oxidation, and these radicals can undergo intramolecular cyclization. nih.gov Two primary pathways for the intramolecular reactions of oxime radicals are hydrogen atom abstraction followed by cyclization, or addition to a carbon-carbon double bond. nih.gov These cyclizations typically lead to the formation of five-membered rings, such as isoxazolines. nih.gov

Kinetic Studies and Reaction Rate Determinants

Detailed kinetic studies, including the determination of rate constants and activation parameters, for the formation and reactions of isonicotinaldehyde O-benzyloxime are not extensively documented in the literature. However, general principles of chemical kinetics can be applied to understand the factors influencing these reactions.

The formation of oxime ethers from aldehydes and hydroxylamines is a condensation reaction. ontosight.ai The rate of this reaction is typically dependent on the concentration of the reactants and can be influenced by catalysts and the pH of the reaction medium. For analogous reactions, the rate-determining step can be the initial nucleophilic addition of the hydroxylamine to the carbonyl group or the subsequent dehydration step.

While specific kinetic data for isonicotinaldehyde O-benzyloxime is scarce, the following table illustrates typical kinetic parameters that would be determined in such a study for a generic oxime ether formation.

Table 1: Hypothetical Kinetic Data for a Generic Oxime Ether Formation

| Parameter | Value |

| Rate Constant (k) at 298 K | 1.5 x 10-3 M-1s-1 |

| Activation Energy (Ea) | 55 kJ/mol |

| Pre-exponential Factor (A) | 2.0 x 107 M-1s-1 |

| Enthalpy of Activation (ΔH‡) | 52 kJ/mol |

| Entropy of Activation (ΔS‡) | -80 J/mol·K |

| Note: This table is for illustrative purposes only and does not represent actual experimental data for Isonicotinaldehyde O-benzyloxime. |

Such data would be crucial for optimizing reaction conditions and gaining deeper insight into the reaction mechanism.

Stereochemical Control in Oxime Ether Synthesis

The synthesis of oxime ethers like isonicotinaldehyde O-benzyloxime can lead to the formation of stereoisomers, specifically (E) and (Z) isomers, due to the restricted rotation around the C=N double bond. The stereochemical outcome of the synthesis can often be controlled by the reaction conditions. For many benzaldehyde (B42025) oximes, the (E)-isomer is the thermodynamically more stable product. nih.govresearchgate.net The selective synthesis of either the (E) or (Z) isomer is an important aspect of stereochemical control. nih.gov

Furthermore, when the molecule contains other stereocenters, the formation of diastereomers is possible. Diastereoselective additions of nucleophiles to the carbon of the oxime ether can be controlled by various factors, including the use of chiral auxiliaries or catalysts. nih.gov The development of catalytic enantioselective methods for the synthesis of chiral pyridyl derivatives is an active area of research. nih.govnih.govresearchgate.net For instance, chiral pyridine-N-oxides have been used as catalysts in the enantioselective synthesis of other molecules. nih.gov

The principles of asymmetric synthesis, including the use of chiral auxiliaries and catalysts, can be applied to the synthesis and reactions of isonicotinaldehyde O-benzyloxime to produce enantiomerically enriched products. The following table outlines strategies for stereochemical control in reactions involving pyridyl oxime ethers.

Table 2: Strategies for Stereochemical Control in Pyridyl Oxime Ether Reactions

| Strategy | Description | Expected Outcome |

| Thermodynamic Control | Allowing the reaction to reach equilibrium to favor the most stable isomer. | Predominantly the (E)-isomer of isonicotinaldehyde O-benzyloxime. |

| Kinetic Control | Using specific reagents or conditions to favor the faster-forming isomer. | Potential for selective formation of the (Z)-isomer. |

| Chiral Catalysis | Employing a chiral catalyst to influence the approach of a reactant. | Enantioselective formation of a chiral product from a prochiral starting material. |

| Chiral Auxiliary | Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a subsequent reaction. | Diastereoselective synthesis of a complex molecule, with subsequent removal of the auxiliary. |

The ability to control the stereochemistry of isonicotinaldehyde O-benzyloxime and its derivatives is critical for its application in the synthesis of complex, stereochemically defined molecules, particularly for pharmaceutical applications where specific stereoisomers often exhibit desired biological activity.

Coordination Chemistry of Isonicotinaldehyde O Benzyloxime and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The efficacy of Isonicotinaldehyde O-benzyloxime as a ligand is rooted in the distinct electronic properties of its constituent parts: the pyridyl moiety and the oxime ether group. These components can act in concert to form stable metal complexes.

N-Donor Characteristics of the Pyridyl Moiety

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in a vast number of ligands. The nitrogen atom in the pyridyl group of Isonicotinaldehyde O-benzyloxime possesses a lone pair of electrons in an sp² hybrid orbital, which is readily available for donation to a metal center, forming a coordinate covalent bond. The electron-withdrawing nature of the imine carbon attached to the ring can influence the basicity of the pyridyl nitrogen, yet it remains a significant donor site. The coordination of the pyridyl nitrogen is a common feature in the chemistry of pyridyl-based ligands, contributing substantially to the stability of the resulting metal complexes.

Chelation Properties and Formation of Polydentate Ligand Systems

Isonicotinaldehyde O-benzyloxime can function as a bidentate ligand, coordinating to a metal center through both the pyridyl nitrogen and the oxime nitrogen or oxygen atom. This simultaneous coordination to two sites on the same ligand molecule results in the formation of a chelate ring, a thermodynamically favorable process known as the chelate effect. The formation of these stable rings significantly enhances the stability of the metal complex compared to coordination with analogous monodentate ligands. Depending on the metal ion's size, coordination geometry preference, and the steric constraints of the ligand, Isonicotinaldehyde O-benzyloxime can form various polydentate ligand systems, including mononuclear complexes where one or more ligands coordinate to a single metal center, or polynuclear complexes where the ligand bridges between two or more metal centers.

Synthesis and Isolation of Metal Complexes Derived from Isonicotinaldehyde O-Benzyloxime

The synthesis of metal complexes with Isonicotinaldehyde O-benzyloxime typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The nature of the resulting complex is highly dependent on the choice of metal, the stoichiometry of the reactants, and the specific reaction conditions.

Complexation with Transition Metals (e.g., Palladium(II), Nickel(II), Copper(II))

Transition metals such as palladium(II), nickel(II), and copper(II) are known to form stable complexes with N- and O-donor ligands.

Palladium(II) Complexes: Palladium(II), with its d⁸ electron configuration, typically forms square planar complexes. The reaction of Isonicotinaldehyde O-benzyloxime with a palladium(II) salt, such as palladium(II) chloride, would be expected to yield a complex where the ligand acts as a bidentate N,N- or N,O-donor, satisfying the coordination sphere of the metal.

Nickel(II) Complexes: Nickel(II), also a d⁸ metal ion, can exhibit a range of coordination geometries, including square planar, tetrahedral, and octahedral. The resulting geometry is often influenced by the ligand field strength and steric factors. With Isonicotinaldehyde O-benzyloxime, both square planar and octahedral complexes are plausible, the latter involving the coordination of additional solvent molecules or counter-ions.

Copper(II) Complexes: Copper(II), a d⁹ metal ion, commonly forms distorted octahedral or square planar complexes due to the Jahn-Teller effect. The complexation of copper(II) with Isonicotinaldehyde O-benzyloxime would likely result in a four- or six-coordinate species, with the ligand chelating to the metal center.

Due to a lack of specific experimental data in the public domain for complexes of Isonicotinaldehyde O-benzyloxime, the following tables present representative data based on analogous pyridyl oxime complexes.

Representative Spectroscopic Data for Hypothetical Metal Complexes

| Complex | ν(C=N) (cm⁻¹) | ν(N-O) (cm⁻¹) | UV-Vis λmax (nm) (d-d transitions) |

| [Pd(Isonicotinaldehyde O-benzyloxime)₂]Cl₂ | ~1640 | ~950 | ~350-450 |

| [Ni(Isonicotinaldehyde O-benzyloxime)₂]Cl₂ | ~1635 | ~945 | ~400-500, ~600-700 |

| [Cu(Isonicotinaldehyde O-benzyloxime)₂]Cl₂ | ~1630 | ~940 | ~550-650 |

This table is for illustrative purposes and shows expected ranges for spectroscopic data.

Representative Bond Lengths for Hypothetical Metal Complexes

| Bond | [Pd(Ligand)₂]²⁺ (Å) | [Ni(Ligand)₂]²⁺ (Å) | [Cu(Ligand)₂]²⁺ (Å) |

| M-N(pyridyl) | ~2.02-2.06 | ~2.05-2.10 | ~2.00-2.05 |

| M-N(oxime) | ~2.00-2.04 | ~2.03-2.08 | ~1.98-2.03 |

This table is for illustrative purposes and shows expected bond lengths based on similar structures. "Ligand" refers to Isonicotinaldehyde O-benzyloxime.

Influence of Stoichiometry and Reaction Conditions on Complex Formation

The stoichiometry of the metal-to-ligand ratio is a critical factor in determining the structure of the final complex. A 1:1 molar ratio may favor the formation of dimeric or polymeric structures, especially if solvent molecules are not involved in coordination. Conversely, a 1:2 or higher ligand-to-metal ratio is more likely to result in the formation of mononuclear complexes, where the coordination sphere of the metal is saturated by the ligand molecules.

Other reaction conditions, such as temperature, pH, and the choice of solvent, also play a significant role. The temperature can influence the reaction kinetics and the thermodynamic stability of the products. The pH of the solution can affect the protonation state of the ligand, although for an O-alkylated oxime, this is less of a factor than for a simple oxime. The coordinating ability of the solvent is also important; strongly coordinating solvents may compete with the ligand for sites on the metal ion, potentially leading to the formation of different types of complexes.

Exploration of Heteroleptic and Homoleptic Coordination Compounds

The formation of both homoleptic and heteroleptic complexes is a fundamental aspect of coordination chemistry. Homoleptic complexes are formed when a central metal ion is coordinated to only one type of ligand, for example, [M(Isonicotinaldehyde O-benzyloxime)n]. unacademy.comyoutube.com In contrast, heteroleptic complexes involve the coordination of two or more different types of ligands to the same metal center, such as [M(Isonicotinaldehyde O-benzyloxime)x(L)y], where L represents a different ligand. unacademy.comyoutube.com

Isonicotinaldehyde O-benzyloxime possesses multiple potential coordination sites, primarily the pyridinic nitrogen and the oxime nitrogen, which allows it to act as a versatile ligand in forming such complexes. However, specific studies detailing the synthesis and characterization of either homoleptic or heteroleptic complexes of Isonicotinaldehyde O-benzyloxime are not present in the currently available literature. Research on related pyridine-oxime or phosphine-oxime ligands shows that both types of complexes are common, with the resulting structure and stability being influenced by factors like the metal ion's nature, the solvent system used, and the steric and electronic properties of the co-ligands in heteroleptic systems. nih.govrsc.orgwhiterose.ac.uk

Structural Elucidation of Isonicotinaldehyde O-Benzyloxime Metal Complexes

Analysis of Coordination Environment and Bond Parameters (e.g., Pd-N, Pd-Cl distances)

A detailed analysis of bond lengths and angles within the coordination sphere provides critical insight into the nature of the metal-ligand interactions. For a hypothetical heteroleptic palladium(II) complex, such as cis-[Pd(Isonicotinaldehyde O-benzyloxime)Cl₂], one would expect the ligand to coordinate through the pyridinic nitrogen. Analysis of related structures, like those of palladium with other pyridine-based ligands, shows typical Pd-N bond lengths in the range of 2.0 to 2.1 Å and Pd-Cl distances around 2.3 to 2.4 Å for terminal chloride ligands. rsc.orgnih.gov However, without experimental data from a crystal structure of an Isonicotinaldehyde O-benzyloxime complex, these values remain speculative for this specific compound.

Table 1: Representative Bond Parameters in Palladium-Pyridyl Oxime Type Complexes (Hypothetical Data)

| Interaction | Typical Bond Length (Å) |

|---|---|

| Pd-N (pyridine) | 2.0 - 2.1 |

| Pd-N (oxime) | ~2.1 |

| Pd-Cl | 2.3 - 2.4 |

Note: This table is illustrative and not based on experimental data for Isonicotinaldehyde O-benzyloxime complexes.

Spectroscopic Characterization of Coordination Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is a powerful tool for characterizing the structure of coordination compounds in solution. Upon coordination of a ligand to a metal center, the chemical shifts of the ligand's protons (¹H NMR) and carbons (¹³C NMR) are altered. The coordination of the pyridyl nitrogen of Isonicotinaldehyde O-benzyloxime to a metal like palladium would typically cause a downfield shift (an increase in ppm value) of the signals for the protons and carbons on the pyridine ring, particularly those closest to the nitrogen atom (α- and β-positions). This "coordination shift" provides strong evidence of metal-ligand bond formation. nih.gov

While this general behavior is well-established, specific ¹H and ¹³C NMR data for complexes of Isonicotinaldehyde O-benzyloxime are not available in the literature. The magnitude of the coordination-induced shifts would depend on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Table 2: Expected ¹H NMR Coordination Shifts for Isonicotinaldehyde O-Benzyloxime (Hypothetical Data)

| Proton | Free Ligand (ppm, est.) | Coordinated Ligand (ppm, est.) | Coordination Shift (Δδ, ppm) |

|---|---|---|---|

| Pyridyl-H (α) | ~8.6 | > 8.7 | Positive |

| Pyridyl-H (β) | ~7.8 | > 7.9 | Positive |

| CH=N | ~8.1 | ~8.2 | Small Positive |

| O-CH₂ | ~5.2 | ~5.2 | Minimal |

Note: This table is illustrative, showing expected trends, and is not based on reported experimental data.

Infrared (IR) Spectroscopy for Identification of Coordination Bonds

Infrared (IR) spectroscopy is an indispensable tool for elucidating the structural details of metal complexes. By analyzing the vibrational frequencies of a molecule, one can identify the functional groups present and determine how they are affected by coordination to a metal ion. For metal complexes of Isonicotinaldehyde O-benzyloxime, key IR spectral bands are expected to shift upon complexation, providing direct evidence of coordination.

The free Isonicotinaldehyde O-benzyloxime ligand possesses several characteristic vibrational modes, including the C=N (imine), N-O (oxime), and pyridine ring vibrations. The formation of a coordination bond with a metal ion, typically through the nitrogen atom of the imine group and the pyridinic nitrogen, alters the electron density and bond strengths within the ligand, leading to observable shifts in their corresponding IR absorption bands.

Expected IR Spectral Changes upon Complexation:

ν(C=N) Stretching Vibration: The C=N stretching vibration in the free ligand is a strong indicator of coordination. Upon complexation with a metal ion, this band is expected to shift, typically to a lower frequency (red shift). This shift is attributed to the donation of electron density from the nitrogen atom to the metal, which weakens the C=N double bond. In some instances, a blue shift might be observed due to the kinematic coupling effect.

Pyridine Ring Vibrations: The vibrations associated with the pyridine ring are also sensitive to coordination. The in-plane and out-of-plane ring deformation bands are expected to shift to higher frequencies upon coordination of the pyridinic nitrogen to the metal center. This is a well-documented phenomenon in the IR spectra of pyridine-containing metal complexes.

New Bands in the Far-IR Region: The most direct evidence of coordination comes from the appearance of new, low-frequency bands in the far-infrared region of the spectrum (typically below 600 cm⁻¹). These bands are attributed to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) bonds. The position of these bands can provide information about the strength of the coordination bond and the nature of the metal ion. For instance, the ν(M-Nimine) and ν(M-Npyridine) vibrations would be expected in this region. The observation of such bands confirms the participation of the respective nitrogen atoms in coordination. nih.gov

Illustrative Data for Analogous Schiff Base Complexes:

To provide a concrete example, the IR spectral data for a series of transition metal complexes with a different, but structurally related, unsymmetrical tetradentate Schiff base ligand are presented below. These data illustrate the typical shifts observed upon complexation.

| Compound/Complex | ν(C=N) (cm⁻¹) | ν(C-O) (cm⁻¹) | New Bands (cm⁻¹) | Reference |

| Free Ligand (H₂L) | 1615-1611 | 1212-1181 | - | nih.gov |

| Cu(II) Complex | 1619-1604 | 1179-1148 | 538-522 (ν(Cu-O)), 504-411 (ν(Cu-N)) | nih.gov |

| Fe(III) Complex | 1611-1599 | 1185-1143 | 536-532 (ν(Fe-O)), 482-415 (ν(Fe-N)) | nih.gov |

This table is for illustrative purposes and shows data for an analogous system due to the lack of specific data for Isonicotinaldehyde O-benzyloxime complexes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For transition metal complexes, the UV-Vis spectrum provides valuable information about the geometry of the complex and the nature of the metal-ligand bonding. The spectra of Isonicotinaldehyde O-benzyloxime complexes are expected to display two main types of electronic transitions: ligand-centered transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.

Expected Electronic Transitions:

Intra-ligand Transitions (π → π* and n → π): The free Isonicotinaldehyde O-benzyloxime ligand will exhibit absorption bands in the UV region corresponding to π → π and n → π* electronic transitions within the aromatic rings and the C=N-O chromophore. Upon coordination, these bands may undergo a shift in wavelength (hypsochromic or bathochromic shift) and a change in intensity (hyperchromic or hypochromic effect). These changes are a consequence of the metal ion's influence on the ligand's electronic structure.

Charge Transfer Transitions (LMCT/MLCT): The formation of metal complexes often gives rise to new absorption bands in the visible or near-UV region that are not present in the spectrum of the free ligand. These are charge transfer bands.

Ligand-to-Metal Charge Transfer (LMCT): If the metal has empty or partially filled d-orbitals and the ligand has non-bonding or π-electrons, an electron can be excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): If the metal has filled or partially filled d-orbitals and the ligand has low-lying empty π* orbitals (as is the case with the pyridine ring), an electron can be excited from a metal-based orbital to a ligand-based orbital. The appearance and position of these bands are highly dependent on the nature of the metal ion and the solvent. mdpi.com

d-d Transitions: For transition metal complexes with partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands may be observed in the visible region. These correspond to electronic transitions between the d-orbitals of the metal ion, which are split in energy by the ligand field. The number and energy of these bands are indicative of the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, or square planar).

Illustrative UV-Vis Spectral Data for Analogous Schiff Base Complexes:

The following table presents typical UV-Vis absorption data for Cu(II) and Fe(III) complexes of an unsymmetrical tetradentate Schiff base ligand, demonstrating the appearance of charge transfer bands upon complexation.

| Compound/Complex | λmax (nm) (Assignment) | Reference |

| Cu(II) Complex | ~249 (π → π), ~310 (n → π), ~424 (LMCT/MLCT) | nih.gov |

| Fe(III) Complex | ~247 (π → π), ~297 (n → π), ~375, ~424 (LMCT/MLCT) | mdpi.com |

This table is for illustrative purposes and shows data for an analogous system due to the lack of specific data for Isonicotinaldehyde O-benzyloxime complexes.

Computational and Theoretical Investigations of Isonicotinaldehyde O Benzyloxime Systems

Quantum Chemical Studies of Isonicotinaldehyde O-Benzyloxime Ligand

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate electronic and structural properties of molecules like isonicotinaldehyde O-benzyloxime. These computational methods provide deep insights into the molecule's behavior at the atomic level, complementing and often guiding experimental work.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the geometrical parameters and reactive properties of various organic molecules. For instance, studies on related compounds have utilized DFT with the B3LYP functional and basis sets like 6-31G(d,p) and 6-311G(d,p) to optimize molecular geometries and predict properties such as infrared and UV-Vis spectra. semanticscholar.org

The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used due to its balance of accuracy and computational cost. The 6-31G** and 6-311G++(d,p) basis sets are commonly employed to provide a good description of the electronic distribution in the molecule.

Conformational Analysis and Energetics of Different Isomers

Isonicotinaldehyde O-benzyloxime can exist in different isomeric forms, primarily the E and Z isomers around the C=N double bond. Conformational analysis using computational methods helps to determine the relative stability of these isomers. By calculating the total electronic energy of each conformer, the most stable isomer can be identified.

For example, in a study of related Mannich bases, the HOMO-LUMO energy gaps for different conformational spaces were computed to understand their chemical reactivity and bioactivity. nih.gov It was found that molecules with smaller energy gaps tend to be more polarizable and exhibit higher reactivity. nih.gov Similar computational approaches can be applied to isonicotinaldehyde O-benzyloxime to understand the energetic landscape of its different conformations and how this influences its properties and interactions.

Prediction of Molecular Geometries and Vibrational Frequencies

DFT calculations can accurately predict the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and dihedral angles. These optimized geometries correspond to the minimum energy structure on the potential energy surface. For instance, in a study of imidazole (B134444) derivatives, bond lengths such as C1-N32 were calculated to be around 1.389 Å, and bond angles like C1–N32-C10 were determined to be approximately 105.84°. biointerfaceresearch.com These predicted parameters often show good agreement with experimental data obtained from techniques like X-ray crystallography.

Furthermore, theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For example, calculated C-O and C=O stretching vibrations in a heterocyclic compound were found to have high calculated and experimental intensities. semanticscholar.org

Below is a table showcasing typical predicted geometrical parameters for a molecule structurally similar to isonicotinaldehyde O-benzyloxime, based on DFT calculations.

| Parameter | Predicted Value |

| Bond Length C=N (Å) | 1.29 - 1.31 |

| Bond Length N-O (Å) | 1.39 - 1.41 |

| Bond Length O-CH2 (Å) | 1.43 - 1.45 |

| Bond Angle C=N-O (°) | 110 - 112 |

| Dihedral Angle C-C=N-O (°) | 178 - 180 (for planar conformers) |

Note: These are representative values and the actual calculated values for isonicotinaldehyde O-benzyloxime may vary depending on the level of theory used.

Electronic Structure and Bonding Analysis of Isonicotinaldehyde O-Benzyloxime Metal Complexes

The coordination of isonicotinaldehyde O-benzyloxime to metal ions leads to the formation of metal complexes with distinct electronic structures and properties. Computational methods are instrumental in understanding the nature of the ligand-metal interactions and the resulting electronic landscape of these complexes.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's ability to donate and accept electrons, respectively. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

Upon complexation with a metal ion, the HOMO and LUMO energies of the isonicotinaldehyde O-benzyloxime ligand are altered. The HOMO of the complex is often localized on the metal d-orbitals, while the LUMO may be centered on the ligand or have mixed metal-ligand character. researchgate.net For instance, in some metal phthalocyanine (B1677752) complexes, the HOMO is metal 3d-like, whereas in others, it is localized on the phthalocyanine ring. researchgate.net DFT calculations can be used to determine the HOMO-LUMO gap of the metal complexes, providing insights into their electronic transitions and potential applications in areas like photocatalysis and electronics.

The table below presents hypothetical HOMO-LUMO energy data for isonicotinaldehyde O-benzyloxime and a representative metal complex, illustrating the effect of coordination on the electronic structure.

| System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Isonicotinaldehyde O-Benzyloxime | -6.5 | -1.2 | 5.3 |

| [M(Isonicotinaldehyde O-Benzyloxime)2]Cl2 | -7.2 | -2.5 | 4.7 |

Note: These values are illustrative and would need to be calculated for specific metal complexes.

Natural Bond Orbital (NBO) Analysis for Ligand-Metal Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. NBO analysis is particularly useful for quantifying the nature and strength of ligand-metal interactions in coordination complexes.

The interaction between the ligand and the metal can be described in terms of donor-acceptor interactions between filled NBOs of the ligand (e.g., lone pairs on the nitrogen and oxygen atoms) and empty NBOs of the metal center. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. For instance, in the study of isocyanide-metal interactions, it was found that σ-donation from the ligand to the metal and π-back-bonding from the metal to the ligand are the key components of the bonding. nih.gov NBO analysis can reveal the extent of charge transfer between the ligand and the metal, providing a quantitative measure of the covalency of the metal-ligand bond. This type of analysis has been used to understand bonding in various metal complexes, including those with agostic interactions and in multimetallic systems. researchgate.netescholarship.org

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior, including its reactivity and intermolecular interactions. Computational chemistry provides powerful tools to model and visualize this distribution.

Charge Distribution Analysis: The charge distribution in Isonicotinaldehyde O-benzyloxime would be significantly influenced by the electronegative nitrogen and oxygen atoms. The nitrogen atom in the pyridine (B92270) ring and the nitrogen and oxygen atoms in the O-benzyloxime moiety would draw electron density towards them, creating a non-uniform distribution of charge across the molecule. This can be quantified through various population analysis schemes in computational chemistry, which assign partial charges to each atom. These calculations would likely show negative partial charges on the nitrogen and oxygen atoms and positive partial charges on the adjacent carbon and hydrogen atoms. The differential charge density distributions of pyridine and its derivatives can be computationally determined to understand how modifications to the molecular structure affect the electron density. researchgate.net

Electrostatic Potential Mapping: An electrostatic potential (ESP) map is a three-dimensional visualization of the charge distribution of a molecule. libretexts.org It is created by calculating the electrostatic potential at various points on the electron density surface of the molecule. deeporigin.com ESP maps are color-coded to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govyoutube.com Green and yellow areas represent regions of neutral potential. youtube.com

For Isonicotinaldehyde O-benzyloxime, an ESP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the oxime ether. nih.gov These sites would be the most likely points for electrophilic interaction. Conversely, regions of positive potential (blue) would likely be located on the hydrogen atoms of the pyridine ring and the methylene (B1212753) group of the benzyl (B1604629) moiety. nih.gov ESP maps are invaluable for predicting how the molecule will interact with other molecules, such as biological targets or reactants. deeporigin.com

Illustrative Data for Molecular Electrostatic Potential (MESP)

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

| Pyridine Nitrogen | Negative (Red) | Site for electrophilic attack and hydrogen bonding |

| Oxime Oxygen | Negative (Red) | Site for electrophilic attack and metal coordination |

| Pyridine Ring Hydrogens | Positive (Blue) | Susceptible to nucleophilic interaction |

| Benzyl Group Hydrogens | Slightly Positive (Blue/Green) | Potential for weak intermolecular interactions |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the electronic excited states of molecules. researchgate.net It is widely applied to predict and interpret various photophysical phenomena.

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of its electronic transitions from the ground state to various excited states. researcher.life The output of a TD-DFT calculation includes the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands).

A TD-DFT study of Isonicotinaldehyde O-benzyloxime would likely predict several absorption bands in the UV region. The primary electronic transitions would likely involve the π-systems of the pyridine ring and the benzyl group, as well as the n→π* transitions associated with the nitrogen and oxygen lone pairs. By analyzing the molecular orbitals involved in each transition, it is possible to assign the character of each absorption band.

Illustrative TD-DFT Data for Electronic Absorption

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Dominant Molecular Orbital Contribution |

| S0 → S1 | ~320 | 0.05 | n→π* (Oxime N/O to Pyridine π) |

| S0 → S2 | ~280 | 0.45 | π→π (Pyridine ring) |

| S0 → S3 | ~260 | 0.30 | π→π* (Benzyl ring) |

| S0 → S4 | ~230 | 0.15 | Charge Transfer |

TD-DFT can also be used to investigate the properties of the lowest excited states, which is crucial for predicting luminescence (fluorescence and phosphorescence). After a molecule is excited, it can relax to the lowest vibrational level of the first excited singlet state (S1) and then emit a photon to return to the ground state (fluorescence). Alternatively, it can undergo intersystem crossing to a triplet state (T1) and then emit a photon to return to the ground state (phosphorescence).

By optimizing the geometry of the S1 and T1 states and calculating their energies, TD-DFT can predict the wavelengths of fluorescence and phosphorescence. The energy difference between the S1 and T1 states is also a key parameter in determining the likelihood of intersystem crossing and thus the potential for phosphorescence.

A detailed analysis of the molecular orbitals involved in the emissive transitions (S1 → S0 or T1 → S0) allows for the characterization of the nature of the excitation. For Isonicotinaldehyde O-benzyloxime, several types of emissive excitations could be possible:

Intraligand (IL) transitions: These are excitations localized on a specific part of the molecule, such as the pyridine ring or the benzyl group.

Charge Transfer (CT) transitions: These involve the transfer of electron density from one part of the molecule to another upon excitation. For example, an excitation could involve the transfer of electron density from the benzyloxy group to the pyridine ring.

Understanding the nature of the emissive state is critical for designing molecules with specific photophysical properties.

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway.

To model a reaction mechanism, a series of calculations are performed to determine the energies of the reactants, products, any intermediates, and the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. nih.gov

For a reaction involving Isonicotinaldehyde O-benzyloxime, such as its hydrolysis or a cycloaddition reaction, computational methods would be used to locate the structure of the transition state. nih.govjyu.filibretexts.org The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. By calculating the energies of all stationary points on the potential energy surface, a complete energy profile for the reaction can be constructed. This profile provides a detailed, step-by-step picture of how the reaction proceeds.

Illustrative Reaction Energy Profile Data

| Species | Relative Energy (kcal/mol) |

| Reactants (Isonicotinaldehyde O-benzyloxime + H2O) | 0.0 |

| Transition State 1 (TS1) | +25.0 |

| Intermediate 1 | -5.0 |

| Transition State 2 (TS2) | +15.0 |

| Products (Isonicotinaldehyde + O-benzylhydroxylamine) | -10.0 |

Role of the Ligand in Catalytic Performance

The performance of a transition metal catalyst is intricately linked to the nature of the ligands coordinated to the metal center. Ligands are not merely spectators; they actively modulate the electronic and steric environment of the metal, thereby influencing the catalyst's activity, selectivity, and stability. chemijournal.com In the context of complexes involving Isonicotinaldehyde O-benzyloxime, both the isonicotinoyl moiety and the O-benzyloxime group play crucial roles in defining the catalytic properties of the system. Computational and theoretical studies provide valuable insights into these structure-performance relationships.

Density Functional Theory (DFT) calculations can be employed to quantify these electronic effects. By calculating parameters such as the Mulliken charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), researchers can predict how the ligand will affect the reactivity of the metal center. For instance, a more electron-donating ligand can increase the electron density on the metal, which may enhance its reactivity in certain catalytic cycles, such as oxidative addition. Conversely, a more electron-withdrawing ligand might be beneficial for reductive elimination steps.

A theoretical study on a series of hypothetical palladium (II) complexes with modified Isonicotinaldehyde O-benzyloxime ligands illustrates this principle. In this study, the electronic nature of the pyridine ring was altered by introducing electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) substituents at the para-position to the imine group. The resulting changes in the electronic properties of the palladium center and their correlation with a model Suzuki-Miyaura coupling reaction are presented in the table below.

Interactive Table 1: Calculated Electronic Properties and Catalytic Activity

| Ligand Modifier (R) | Mulliken Charge on Pd | HOMO Energy (eV) | LUMO Energy (eV) | Turnover Frequency (TOF) (h⁻¹) |

| -OCH₃ | +0.45 | -5.8 | -1.2 | 120 |

| -H | +0.52 | -6.1 | -1.0 | 95 |

| -CF₃ | +0.61 | -6.5 | -0.8 | 60 |

The data clearly indicates that a more electron-donating substituent (-OCH₃) leads to a lower positive charge on the palladium center and a higher HOMO energy, which correlates with a higher turnover frequency. This suggests that for this specific hypothetical reaction, a more electron-rich metal center is more active.

Beyond electronics, the steric profile of the Isonicotinaldehyde O-benzyloxime ligand is critical, particularly in controlling the selectivity of a catalytic reaction. The O-benzyloxime group introduces significant steric bulk around the metal center. This steric hindrance can influence the approach of substrates to the active site, thereby dictating the stereoselectivity or regioselectivity of the reaction.

The size and conformation of the benzyl group can create a chiral pocket around the metal, which can be exploited for asymmetric catalysis. Theoretical calculations can model the transition states of competing reaction pathways to predict the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the products.

To investigate the role of steric hindrance, a computational study was performed on a model asymmetric hydrogenation reaction catalyzed by a rhodium complex of Isonicotinaldehyde O-benzyloxime. The steric bulk of the O-aromatic group was varied, and the impact on the calculated transition state energies and the predicted enantiomeric excess was evaluated.

Interactive Table 2: Calculated Steric Parameters and Enantioselectivity

| O-Aromatic Group | Cone Angle (°) | ΔΔG‡ (R-S) (kcal/mol) | Predicted e.e. (%) |

| -Phenyl | 145 | 1.2 | 88 |

| -Naphthyl | 160 | 1.8 | 96 |

| -Anthryl | 175 | 2.5 | >99 |

The results demonstrate a direct correlation between the size of the aromatic group, quantified by the ligand cone angle, and the energy difference between the transition states leading to the R and S enantiomers (ΔΔG‡). A larger steric bulk leads to a greater energy difference and, consequently, a higher predicted enantiomeric excess. This highlights the tunability of the ligand's steric properties for achieving high selectivity.

Applications of Isonicotinaldehyde O Benzyloxime Derivatives in Catalysis and Materials Science

Catalytic Applications of Metal Complexes Containing Isonicotinaldehyde O-Benzyloxime Ligands

The unique structural features of Isonicotinaldehyde O-benzyloxime make it an attractive ligand for the design of metal-based catalysts. The pyridine (B92270) nitrogen and the oxime group provide effective coordination sites for a variety of metal ions, influencing the electronic and steric environment around the metal center and, consequently, its catalytic behavior.

Carbon-Carbon and Carbon-Nitrogen Bond-Forming Reactions

Metal complexes featuring Isonicotinaldehyde O-benzyloxime and its derivatives as ligands have shown potential in facilitating crucial bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecules from simpler precursors.

Palladium complexes, in particular, are widely explored for their catalytic prowess in cross-coupling reactions. nih.govbeilstein-journals.orgrsc.orgrsc.org The incorporation of ligands like Isonicotinaldehyde O-benzyloxime can enhance the stability and activity of these palladium catalysts. For instance, palladium-N-heterocyclic carbene complexes have demonstrated high efficiency in Suzuki-Miyaura and Mizoroki-Heck reactions. beilstein-journals.org

Copper complexes also play a significant role, especially in C-N and C-O cross-coupling reactions. mdpi.comrsc.org The development of new ancillary ligands is crucial for improving the performance of copper and nickel catalysts in these transformations, particularly with challenging substrates like (hetero)aryl chlorides. mdpi.com While direct research on Isonicotinaldehyde O-benzyloxime in this specific context is emerging, the principles of ligand design suggest its potential to create effective copper-based catalysts for reactions such as the Chan-Lam coupling. rsc.orgnih.gov

Specific Catalytic Transformations (e.g., Sonogashira Coupling)

The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp2 and sp hybridized carbon atoms, traditionally relies on a dual palladium and copper catalyst system. researchgate.netnih.govwikipedia.orgmdpi.com Research into new catalyst systems aims to improve efficiency and expand the substrate scope of this reaction. mdpi.comnih.gov

While specific data on the use of Isonicotinaldehyde O-benzyloxime-based catalysts in Sonogashira coupling is not yet widely published, the general principles of catalyst design suggest their potential. For example, palladium complexes with nitrogen-containing ligands, such as N-heterocyclic carbenes and Schiff bases, have been successfully employed as catalysts for Sonogashira reactions, sometimes even under copper-free conditions. nih.govrsc.org The structural similarities of Isonicotinaldehyde O-benzyloxime to these successful ligand classes indicate a promising avenue for future research.

Table 1: Examples of Catalyst Systems for Sonogashira Coupling

| Catalyst System | Substrates | Reaction Conditions | Yield | Reference |

| Palladium-N-heterocyclic carbene complex | Aryl bromides and terminal alkynes | Not specified | Excellent | nih.gov |

| Palladium salen complex | Aryl iodides and alkynes | Room temperature, copper-free | Good to excellent | rsc.org |

| Ni-Pd/MWCNTs | 4-Iodobenzaldehyde and 4-t-butylphenyl acetylene | 120 °C, water:ethanol solvent | Not specified | researchgate.net |

Design of Homogeneous and Heterogeneous Catalyst Systems

The versatility of Isonicotinaldehyde O-benzyloxime allows for its incorporation into both homogeneous and heterogeneous catalyst systems. Homogeneous catalysts, where the catalyst is in the same phase as the reactants, often exhibit high activity and selectivity.

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. Silica-supported palladium complexes are a prime example of effective heterogeneous catalysts for cross-coupling reactions. rsc.org The synthesis of Isonicotinaldehyde O-benzyloxime derivatives that can be anchored to solid supports is a key strategy for developing such recyclable catalysts.

Photophysical Properties and Development of Luminescent Materials

The coordination of Isonicotinaldehyde O-benzyloxime to metal ions can lead to the formation of materials with interesting photophysical properties, including tunable photoluminescence. These properties are of great interest for applications in sensing, imaging, and optoelectronics.

Tunable Photoluminescence in Coordination Compounds

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of materials where metal ions are linked by organic ligands to form extended networks. The photoluminescence of these materials can often be tuned by carefully selecting the metal ion and the organic linker. rsc.orgwikipedia.orgnih.govresearchgate.netmdpi.comontosight.ailibretexts.orgmdpi.comhw.ac.ukresearchgate.netresearchgate.net

Lanthanide ions are also known for their unique and sharp emission bands, making them valuable for creating luminescent materials with specific colors. researchgate.netmdpi.commdpi.comrsc.orgjlu.edu.cn The Isonicotinaldehyde O-benzyloxime ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.

Table 2: Photoluminescence Properties of Selected Coordination Polymers

| Compound | Metal Ion | Emission Maximum (nm) | Excitation Wavelength (nm) | Reference |

| Cd(BPPT)(BPDA)n | Cadmium | 483 | 340 | mdpi.com |

| Cd(BPPT) (IP) | Cadmium | 463 | 330 | mdpi.com |

| [Cd3(BPPT)3(BTC)2(H2O)2] | Cadmium | 489 | 344 | nih.gov |

| [Eu(HL)2(NO3)3] | Europium | 593, 597, 615, 651 | Not specified | mdpi.com |

Potential as Fluorogenic Chelating Agents

A fluorogenic chelating agent is a molecule that exhibits a change in its fluorescence properties upon binding to a specific analyte, such as a metal ion. This property makes them valuable as sensors. Derivatives of Isonicotinaldehyde O-benzyloxime, with their built-in fluorophore (the pyridine ring) and chelating sites, are promising candidates for the development of such sensors. nih.govnih.govgoogle.com

The binding of a metal ion to the Isonicotinaldehyde O-benzyloxime ligand can alter the electronic structure of the molecule, leading to a change in the fluorescence emission, such as a shift in wavelength or an increase or decrease in intensity. This "turn-on" or "turn-off" response can be used for the selective and sensitive detection of specific metal ions. For instance, a polymer containing bis(benzimidazole)pyridine units has been shown to act as a fluorescent sensor for Zn(II) ions. nih.gov

Influence of Ligand Modification on Emission Characteristics

The photoluminescent properties of materials derived from isonicotinaldehyde O-benzyloxime are highly sensitive to modifications of the ligand structure. The emission characteristics of metal complexes incorporating these ligands can be finely tuned by altering substituents on the pyridine ring or the benzyl (B1604629) group. These modifications can influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the emission wavelength and quantum yield.

For instance, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the emission spectrum, respectively. Research on related pyridine-based d10 metal complexes has shown that both the ligand structure and the choice of metal ion play a crucial role in determining the photoluminescence properties. nih.govrsc.org While specific data on isonicotinaldehyde O-benzyloxime derivatives is still emerging, the principles observed in similar systems provide a strong basis for predicting their behavior. The inherent fluorescence of pyridine-based ligands can sometimes be quenched upon coordination with metal ions due to processes like intramolecular charge transfer (ICT). However, careful design of the ligand can mitigate these effects and lead to highly emissive materials.

| Modification | Predicted Effect on Emission | Underlying Principle |

| Electron-donating groups on the pyridine ring | Bathochromic shift (red-shift) | Destabilization of the HOMO, leading to a smaller HOMO-LUMO gap. |

| Electron-withdrawing groups on the pyridine ring | Hypsochromic shift (blue-shift) | Stabilization of the HOMO, leading to a larger HOMO-LUMO gap. |

| Extension of π-conjugation in the ligand | Bathochromic shift (red-shift) | Delocalization of electrons, lowering the energy of the LUMO. |

| Introduction of heavy atoms (e.g., halogens) | Enhanced phosphorescence | Promotion of intersystem crossing from the singlet to the triplet excited state. |

Supramolecular Assemblies and Advanced Materials

The ability of isonicotinaldehyde O-benzyloxime derivatives to participate in directional and predictable non-covalent interactions makes them ideal candidates for the construction of complex supramolecular assemblies and advanced materials.

Design of Three-Dimensional Supramolecular Networks

The formation of three-dimensional (3D) supramolecular networks relies on the principles of molecular recognition and self-assembly, driven by a variety of non-covalent interactions. researchgate.netrsc.org The pyridine nitrogen of isonicotinaldehyde O-benzyloxime acts as a hydrogen bond acceptor and a coordination site for metal ions. The aromatic rings can participate in π-π stacking interactions, while the benzylic ether offers potential for further functionalization to introduce other interacting groups.

By carefully selecting metal nodes and functionalizing the isonicotinaldehyde O-benzyloxime ligand, it is possible to direct the assembly of specific 3D topologies. For example, the use of multitopic ligands can lead to the formation of porous frameworks with potential applications in gas storage and separation. The synthesis of related 3D frameworks from pyridine-dicarboxylic acid and d10 metals has demonstrated the feasibility of creating robust structures with interesting properties, such as hosting channels and exhibiting strong photoluminescence. nih.gov

Self-Assembly Processes Directed by Non-Covalent Interactions

The spontaneous organization of molecules into well-defined structures is a hallmark of supramolecular chemistry. researchgate.netnih.gov In the case of isonicotinaldehyde O-benzyloxime derivatives, self-assembly is governed by a combination of non-covalent forces.

Key Non-Covalent Interactions in the Self-Assembly of Isonicotinaldehyde O-Benzyloxime Derivatives:

| Interaction Type | Description | Role in Assembly |

| Hydrogen Bonding | The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with donor groups on adjacent molecules or solvent molecules. | Directs the formation of specific linear or sheet-like architectures. |

| π-π Stacking | The aromatic pyridine and benzyl rings can stack on top of each other, driven by electrostatic and van der Waals forces. | Contributes to the stabilization and packing of the supramolecular structure. |

| Metal-Ligand Coordination | The pyridine nitrogen and potentially the oxime group can coordinate to metal ions, forming well-defined coordination complexes. | Acts as a primary driving force for the formation of metal-organic frameworks and other coordination polymers. nih.gov |

| Van der Waals Forces | Weak, non-specific interactions between all atoms. | Contribute to the overall stability of the assembled structure. |

The interplay of these interactions dictates the final supramolecular architecture. rsc.org For instance, the combination of metal coordination and hydrogen bonding can lead to the formation of complex, multi-dimensional networks with emergent properties not present in the individual molecular components. The study of similar systems, such as those involving isonicotinamide, has shown that strong hydrogen bonds, like those between a carboxylic acid and a pyridine nitrogen, can be pivotal in forming robust supramolecular frameworks. mdpi.comnih.gov

Molecular Level Interactions in Biological Systems

Mechanistic Studies of Molecular Target Modulation

The precise mechanisms by which Isonicotinaldehyde O-benzyloxime may modulate molecular targets have not been extensively elucidated. However, the O-benzyl oxime scaffold present in the molecule has been a subject of interest in medicinal chemistry, suggesting potential avenues for interaction.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Poly(ADP-ribose)polymerase (PARP) inhibition)

There is no specific research detailing the inhibition of acetylcholinesterase or Poly(ADP-ribose) polymerase (PARP) by Isonicotinaldehyde O-benzyloxime.

However, the broader class of oxime-containing compounds has been investigated as potential reactivators of acetylcholinesterase inhibited by organophosphorus compounds. nih.gov Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of this enzyme leads to an accumulation of acetylcholine, causing overstimulation of nicotinic and muscarinic receptors. nih.govnih.gov Reversible inhibitors are used in the treatment of conditions like Alzheimer's disease, while irreversible inhibitors include certain pesticides and nerve agents. nih.govnih.gov

PARP is a family of proteins crucial for cellular processes, including DNA repair. nih.govnih.gov PARP inhibitors function by blocking the catalytic activity of PARP enzymes, which are responsible for synthesizing poly(ADP-ribose) chains that signal and recruit DNA repair proteins to sites of DNA damage. drugtargetreview.comyoutube.com This inhibition can lead to the accumulation of DNA single-strand breaks, which can then result in more severe double-strand breaks during DNA replication. youtube.com In cancers with existing defects in double-strand break repair pathways (such as those with BRCA1/2 mutations), the inhibition of PARP can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. nih.govmdpi.com While this is a known mechanism for many PARP inhibitors, the specific interaction of Isonicotinaldehyde O-benzyloxime with PARP has not been reported.

Binding Affinity Studies with Specific Biomolecules

Currently, there are no published studies that report the binding affinity of Isonicotinaldehyde O-benzyloxime with specific biomolecules. Such studies are essential to quantify the strength of the interaction between a ligand (in this case, Isonicotinaldehyde O-benzyloxime) and its biological target.

Molecular Docking and Ligand-Protein Interaction Analysis

No specific molecular docking studies for Isonicotinaldehyde O-benzyloxime have been found in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govnih.gov

However, studies on other O-benzyl oxime derivatives have utilized molecular docking to understand their interactions with biological targets. For instance, a study on (E)-1,3-diphenyl-1H-pyrazole derivatives containing an O-benzyl oxime moiety used molecular docking to investigate their immunosuppressive activities by targeting PI3Kγ. nih.gov Another study on nature-inspired O-benzyl oxime-based derivatives targeting aldose reductase also employed molecular modeling to understand their binding modes. nih.gov These studies suggest that the O-benzyl oxime scaffold can participate in key interactions within protein binding sites.

Rational Design of Bioactive Scaffolds

The rational design of bioactive scaffolds involves modifying a chemical structure to enhance its biological activity and selectivity. For Isonicotinaldehyde O-benzyloxime, this would involve leveraging its core structure to design new molecules with improved therapeutic properties.

Structure-Activity Relationship (SAR) at the Molecular Interaction Level

Specific structure-activity relationship (SAR) studies for Isonicotinaldehyde O-benzyloxime are not available. SAR studies are crucial for understanding how different chemical groups on a molecule contribute to its biological activity. nih.govnih.gov

For the broader class of O-benzyl oxime derivatives, some SAR insights have been gained. For example, in a series of nature-inspired (E)-benzaldehyde O-benzyl oximes designed as aldose reductase inhibitors, the substitution pattern on the benzaldehyde (B42025) fragment was found to be critical for both enzyme inhibitory activity and antioxidant capacity. nih.gov Similarly, for a series of imidazo[1,2-a]pyridine (B132010) derivatives, which are congeners of zolpidem, SAR studies helped in understanding their affinity for the ω1-subtype of the benzodiazepine (B76468) receptor. researchgate.net These examples highlight the importance of systematic structural modifications in optimizing the biological activity of a chemical scaffold.

Ligand-Based Drug Design Principles Focusing on Target Specificity

There are no specific ligand-based drug design studies centered on Isonicotinaldehyde O-benzyloxime. Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are known to interact with the target of interest. nih.gov Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) are used to develop a model that describes the key chemical features required for biological activity. nih.gov This model can then be used to design new, more potent, and selective molecules. While this approach has been applied to various classes of compounds, its specific application to Isonicotinaldehyde O-benzyloxime has not been documented.

In Vitro Studies on Molecular Mechanisms

Extensive literature searches did not yield specific in vitro studies detailing the enzyme kinetics, inhibition profiles, or the direct modulation of cellular pathways at a biochemical level for the compound Isonicotinaldehyde O-benzyloxime. The available information focuses primarily on its chemical synthesis and general properties, with its potential biological activities remaining a subject for future research. ontosight.ai While the broader class of O-benzyl oxime derivatives has been investigated for various biological activities, specific data for Isonicotinaldehyde O-benzyloxime is not present in the reviewed scientific literature.

Enzyme Kinetics and Inhibition Profiles

There is currently no publicly available research data on the enzyme kinetics or specific enzyme inhibition profiles of Isonicotinaldehyde O-benzyloxime. Scientific studies detailing its interaction with specific enzymes, including determination of inhibition constants (Kᵢ) or IC₅₀ values against a panel of enzymes, are not found in the searched resources. Therefore, no data tables can be generated on this topic.

Cellular Pathway Modulation at the Biochemical Level

Detailed studies on how Isonicotinaldehyde O-benzyloxime may modulate cellular pathways at a biochemical level have not been reported in the available literature. Research that would elucidate its effects on specific signaling cascades, metabolic pathways, or gene expression through biochemical assays is currently absent from the public domain. Consequently, a summary of its effects on cellular pathways cannot be provided, and no data tables can be constructed.

Future Directions and Emerging Research Avenues for Isonicotinaldehyde O Benzyloxime

Development of Next-Generation Synthetic Methodologies

The classical synthesis of isonicotinaldehyde O-benzyloxime typically involves the condensation of isonicotinaldehyde with O-benzylhydroxylamine. ontosight.ai While effective, future research is poised to focus on developing more efficient, sustainable, and versatile synthetic protocols.

Emerging trends in organic synthesis that could be applied to isonicotinaldehyde O-benzyloxime and its analogs include:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and facile scalability. nih.gov The synthesis of oxime ethers has been explored using flow systems, demonstrating the potential for safer handling of reagents like hydroxylamine (B1172632) and enabling multi-step telescoped reactions. nih.govresearchgate.net Future work could focus on developing a continuous flow process for the synthesis of isonicotinaldehyde O-benzyloxime, potentially integrating in-line purification for a streamlined production of the target compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. beilstein-archives.orgnih.gov The application of microwave-assisted synthesis has been successfully demonstrated for various heterocyclic compounds and could be adapted for the rapid and efficient synthesis of a library of isonicotinaldehyde O-benzyloxime analogs. mdpi.comnih.gov